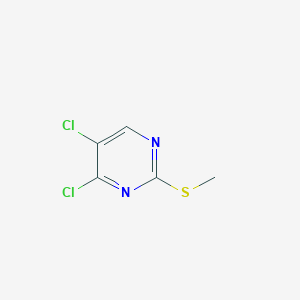

4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Overview

Description

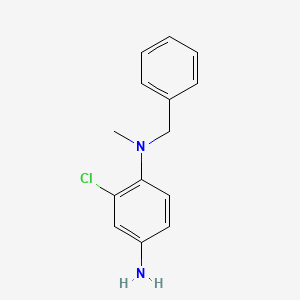

“4,5-Dichloro-2-(methylsulfanyl)pyrimidine” is a chemical compound with the molecular formula C5H4Cl2N2S . It is a pyrimidine derivative, which is a class of compounds that are widely studied due to their prevalence in nature and their wide spectrum of biological activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4,5-Dichloro-2-(methylsulfanyl)pyrimidine”, often involves reactions with o-aminopyrimidine aldehydes and o-aminopyrimidine ketones . These compounds serve as convenient synthons for obtaining fused pyrimidines . For instance, the synthesis of 4-chloro-6-dialkylaminopyrimidine-5-carbaldehydes involves the lithiation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine at position 5 using lithium diisopropylamide, followed by treatment with tertiary formamides .Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-2-(methylsulfanyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at positions 4 and 5 with chlorine atoms and at position 2 with a methylsulfanyl group .Chemical Reactions Analysis

Pyrimidines, including “4,5-Dichloro-2-(methylsulfanyl)pyrimidine”, are π-deficient heterocycles. Both nitrogen atoms of the pyrimidine ring have a strong electron-withdrawing effect, which results in the pyrimidine positions 2, 4, and 6 adjacent to the nitrogen experiencing a deficit of π-electrons .Physical And Chemical Properties Analysis

“4,5-Dichloro-2-(methylsulfanyl)pyrimidine” is a solid compound . Its molecular weight is 195.07 g/mol .Scientific Research Applications

Synthesis and Reactions

4,5-Dichloro-2-(methylsulfanyl)pyrimidine is utilized in the synthesis of various compounds. For instance, Briel, Franz, and Dobner (2002) describe the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants, leading to the formation of thieno[2,3-d]pyrimidines and amino-substituted pyrimidines (Briel, Franz, & Dobner, 2002).

Synthesis of Pyrimidine Derivatives

Kobayashi, Yamasaki, Hiyoshi, and Umezu (2019) developed a method for preparing 7-(het)aryl[1,4]oxathiino[2,3-d]pyrimidine derivatives starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine. This method involves a two-step sequence and has been instrumental in creating new heterocyclic systems that could potentially have biological interest (Kobayashi et al., 2019).

Crystallographic Studies

Glidewell, Low, Marchal, and Quesada (2003) explored the crystallography of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one. They reported on the polymorphic forms of this compound and detailed the hydrogen bond interactions and ring formations, providing insights into its structural properties (Glidewell et al., 2003).

Chemoselective Reactions

Baiazitov, Du, Lee, Hwang, Almstead, and Moon (2013) described chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines. Their study sheds light on the selective displacement reactions and proposed steric-driven selectivity explanations, offering valuable information for chemical synthesis (Baiazitov et al., 2013).

Spectroscopic Analysis

Murthy, Valverde, Suneetha, Armaković, Armaković, Rani, and Naidu (2019) conducted an analysis of the structural and spectroscopic signatures of synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine. Their work focused on its potential as a nonlinear optical material, utilizing various spectroscopic techniques and computational analyses to understand its molecular and electronic structure (Murthy et al., 2019).

Applications in Fluorescence and Solid-State Properties

Yokota, Hagimori, Mizuyama, Nishimura, Fujito, Shigemitsu, and Tominaga (2012) synthesized new fluorescent compounds including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides from heterocyclic ketene dithioacetals. They evaluated the absorption and emission properties of these compounds, demonstrating their potential in fluorescence applications (Yokota et al., 2012).

Mechanism of Action

While the specific mechanism of action for “4,5-Dichloro-2-(methylsulfanyl)pyrimidine” is not mentioned in the search results, pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

4,5-dichloro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATIYCWFOYRIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558262 | |

| Record name | 4,5-Dichloro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-(methylsulfanyl)pyrimidine | |

CAS RN |

99469-85-9 | |

| Record name | 4,5-Dichloro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)

![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)

![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)